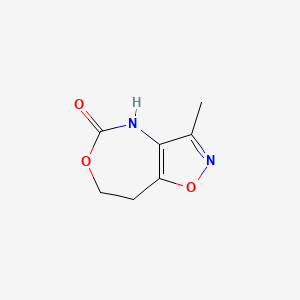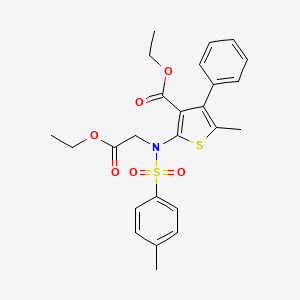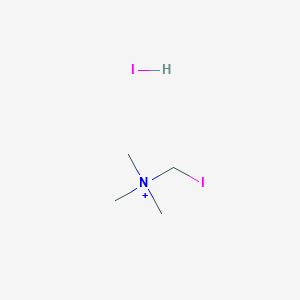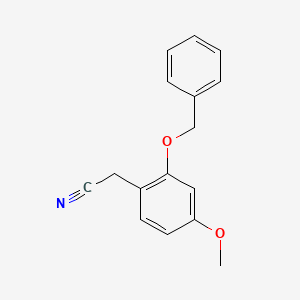![molecular formula C10H13NO3S B12809314 [(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid CAS No. 6625-71-4](/img/structure/B12809314.png)
[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrodiphenyl sulfone typically involves the nitration of diphenyl sulfone. The reaction is carried out by treating diphenyl sulfone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 2-Nitrodiphenyl sulfone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Nitrodiphenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of diphenyl sulfone.
Substitution: Halogenated diphenyl sulfone compounds.
Scientific Research Applications
2-Nitrodiphenyl sulfone has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrodiphenyl sulfone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenyl sulfone: The parent compound without the nitro group.
4-Nitrodiphenyl sulfone: A positional isomer with the nitro group at a different position.
Amino diphenyl sulfone: A reduced form with an amino group instead of a nitro group.
Uniqueness
2-Nitrodiphenyl sulfone is unique due to the presence of both nitro and sulfonyl groups, which impart distinct chemical reactivity and potential biological activities. Its specific structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6625-71-4 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-(2-amino-5-ethoxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-14-7-3-4-8(11)9(5-7)15-6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13) |
InChI Key |
AYDGDKCDEGSSFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


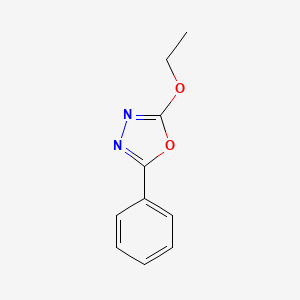


![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
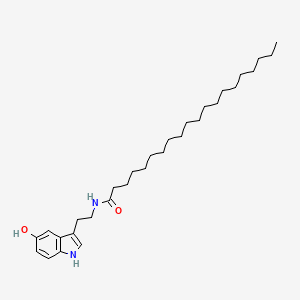
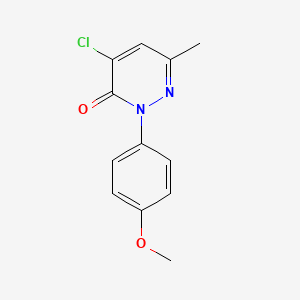
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)

